molecular formula C7H5ClF3NO2S B3031295 N-(4-Chlorophenyl)-1,1,1-trifluoromethanesulfonamide CAS No. 23384-04-5

N-(4-Chlorophenyl)-1,1,1-trifluoromethanesulfonamide

Cat. No. B3031295
CAS RN: 23384-04-5
M. Wt: 259.63 g/mol
InChI Key: BBAZFSJXFYFJDS-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-1,1,1-trifluoromethanesulfonamide is a derivative of sulfonamide characterized by the presence of a chlorophenyl group and a trifluoromethanesulfonyl moiety. This compound is structurally related to other chloro-substituted N-phenyl-2-phthalimidoethanesulfonamide derivatives, which have been studied for their potential biological activities, including anticonvulsant properties for the treatment of epilepsy .

Synthesis Analysis

The synthesis of related trifluoromethylsulfonyl compounds involves the reaction of trifluoromethyltrimethylsilane with N-(sulfinyl)trifluoromethanesulfonamide in the presence of fluoride ions. This reaction yields N-(trifluoromethylsulfinyl)trifluoromethanesulfonamides, which upon oxidative fluorination produce N-(trifluoromethylsulfonyl)trifluoromethanesulfonimidoyl fluoride, a key agent for the preparation of compounds with strong electron-withdrawing groups and acidic properties .

Molecular Structure Analysis

The molecular structure of N-(4-Chlorophenyl)-1,1,1-trifluoromethanesulfonamide can be inferred from the structural characterization of its positional isomers. For instance, N-(4-chlorophenyl)-2-phthalimidoethanesulfonamide, a regioisomer, crystallizes in triclinic symmetry and exhibits π-π stacking interactions between the isoindole and benzene rings. The molecular geometry and intermolecular interactions, such as hydrogen bonding and π-π stacking, play a significant role in the crystallization and stability of these compounds .

Chemical Reactions Analysis

The chemical reactivity of related trifluoromethylsulfonyl compounds includes the formation of amides upon reaction with N-nucleophiles. This suggests that N-(4-Chlorophenyl)-1,1,1-trifluoromethanesulfonamide could potentially undergo similar reactions, expanding its utility in synthesizing compounds with various functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(4-Chlorophenyl)-1,1,1-trifluoromethanesulfonamide can be related to those of its structural analogs. For example, trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide forms cyclic dimers in inert solvents and chain associates via hydrogen bonding in crystal form. The presence of strong electron-withdrawing trifluoromethanesulfonyl groups can lead to unique solvation and protonation behaviors, as observed in the protonation of the carbonyl group only by very strong trifluoromethanesulfonic acid . These properties are crucial for understanding the compound's behavior in different environments and its potential applications.

Scientific Research Applications

Chemical Synthesis and Reactivity

N-(4-Chlorophenyl)-1,1,1-trifluoromethanesulfonamide demonstrates significant utility in chemical synthesis. For instance, it undergoes reactions with various compounds like triphenylphosphine and triphenylphosphine oxide to yield trifluoro-N-(triphenyl-λ5-phosphanylidene)methanesulfonamide, highlighting its potential in creating phosphorus-containing compounds (Tolstikova, Bel’skikh, & Shainyan, 2010). Moreover, it participates in oxidative addition reactions with cycloalkadienes, which is pivotal in synthesizing diverse cycloalkane derivatives with specific regio- and stereoselectivity (Moskalik, Shainyan, Astakhova, & Schilde, 2013).

Molecular Interactions and Crystallography

This compound has been instrumental in the study of molecular interactions and crystal structures. The positional isomeric effects on crystallization of chlorine-substituted derivatives were explored through single-crystal X-ray crystallography, providing insights into hydrogen-bond interactions and molecular symmetry (Köktaş Koca et al., 2015). Additionally, the self-association of certain triflamide derivatives in inert environments was investigated, revealing unique molecular behaviors and association patterns (Sterkhova, Moskalik, & Shainyan, 2013).

Biological Activity and Potential Applications

Research has also been directed towards understanding the biological activities of compounds related to N-(4-Chlorophenyl)-1,1,1-trifluoromethanesulfonamide. For example, the synthesis and antiviral activity of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamide derivatives, starting from 4-chlorobenzoic acid, have been explored. These compounds showed promise in antiviral applications, particularly against tobacco mosaic virus (Chen et al., 2010).

Analytical Chemistry

In analytical chemistry, the association of phenol and 4-chlorophenol with derivatives of this compound was studied using PMR spectrometry, shedding light on complex formation in solution (Pikkarainen & Virtanen, 1977).

properties

IUPAC Name

N-(4-chlorophenyl)-1,1,1-trifluoromethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO2S/c8-5-1-3-6(4-2-5)12-15(13,14)7(9,10)11/h1-4,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBAZFSJXFYFJDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20177945
Record name Methanesulfonamide, N-(4-chlorophenyl)-1,1,1-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20177945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Chlorophenyl)-1,1,1-trifluoromethanesulfonamide

CAS RN

23384-04-5
Record name N-(4-Chlorophenyl)-1,1,1-trifluoromethanesulfonamide
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanesulfonamide, N-(4-chlorophenyl)-1,1,1-trifluoro-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanesulfonamide, N-(4-chlorophenyl)-1,1,1-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20177945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-Chlorophenyl)-1,1,1-trifluoromethanesulfonamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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